2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid
Overview
Description
2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethoxy group . The pyrimidine ring can be constructed through cyclocondensation reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, and bases are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes . The pyrimidine ring structure also plays a crucial role in its activity by providing a scaffold for interactions with biological molecules .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic Acid: Shares the trifluoromethyl group but differs in the position and type of the ring structure.
4-(Trifluoromethoxy)phenyl-Containing Polymers: Used in materials science for their electrochromic properties.
Uniqueness: 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid is unique due to the combination of the trifluoromethoxy group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)20-8-3-1-7(2-4-8)10-16-6-5-9(17-10)11(18)19/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKFPADFTYNZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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